5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide
Description
Propriétés
IUPAC Name |
5-bromo-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O3/c15-11-3-2-10(23-11)14(22)16-7-9-20-13(21)5-4-12(18-20)19-8-1-6-17-19/h1-6,8H,7,9H2,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZABAQZPAVFAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound is characterized by the presence of a furan carboxamide moiety and a pyrazole derivative, which are known for their biological activities. Its structure can be represented as follows:
The biological activity of 5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The presence of the pyrazole moiety suggests potential inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide have shown significant cytotoxic effects against various cancer cell lines:
These results indicate that similar compounds may exhibit potent anticancer properties, making them candidates for further investigation.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound may also possess anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit inflammatory mediators. For example, compounds with similar structures have been reported to significantly reduce the production of pro-inflammatory cytokines in vitro.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including 5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide. In this study, researchers assessed the cytotoxic effects on various cancer cell lines, observing marked reductions in cell viability at specific concentrations.
Key Findings:
- Cytotoxicity: The compound exhibited IC50 values comparable to established chemotherapeutics.
- Selectivity: It demonstrated selective toxicity towards cancer cells while sparing normal cells.
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
Key Observations :
- Brominated Furan : The target compound and 5-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide both feature brominated furan rings, which may enhance lipophilicity and binding to hydrophobic enzyme pockets .
- Heterocyclic Diversity: The pyridazinone-pyrazole system in the target compound contrasts with the tetrazole (CAS 921074-49-9) and indole-oxadiazole (Compound 6e) systems in analogs. Pyridazinones are associated with cardiovascular and CNS activity, while tetrazoles are metabolically stable bioisosteres for carboxylic acids .
Hypothetical Pharmacological Profiles (Inferred from Structural Analogs)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
